Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one
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Overview
Description
Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one is a complex organic compound characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a pyrrolo[3,2-C]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one
- Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one
Uniqueness
Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
spiro[1H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C9H8N2O/c12-8-9(2-3-9)6-5-10-4-1-7(6)11-8/h1,4-5H,2-3H2,(H,11,12) |
InChI Key |
HRUBQSPQLQGWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=CN=C3)NC2=O |
Origin of Product |
United States |
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